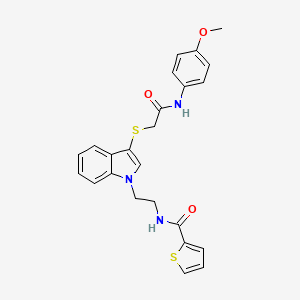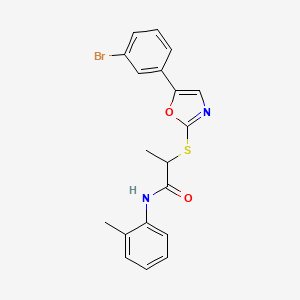
2-氯-4-氟-5-甲基苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluoro-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6ClFO. It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .
科学研究应用
2-Chloro-4-fluoro-5-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: The compound is utilized in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
Target of Action
Benzaldehyde derivatives are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Benzaldehyde derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-5-methylbenzaldehyde . These factors can include temperature, pH, and the presence of other compounds or enzymes that can interact with 2-Chloro-4-fluoro-5-methylbenzaldehyde.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the halogenation of 5-methylbenzaldehyde, followed by selective fluorination and chlorination. The reaction conditions typically include the use of halogenating agents such as chlorine and fluorine gas, along with appropriate catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-fluoro-5-methylbenzaldehyde often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions
2-Chloro-4-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 2-Chloro-4-fluoro-5-methylbenzoic acid
Reduction: 2-Chloro-4-fluoro-5-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Lacks the methyl group present in 2-Chloro-4-fluoro-5-methylbenzaldehyde.
4-Chloro-2-fluoro-5-methylbenzaldehyde: Has a different arrangement of the chlorine and fluorine atoms on the benzene ring.
5-Fluoro-2-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
Uniqueness
2-Chloro-4-fluoro-5-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2-chloro-4-fluoro-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKWRVUCXSYMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2477425.png)
![3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2477428.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)
![3-Chloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2477434.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2477436.png)




![2-(4-bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2477443.png)
